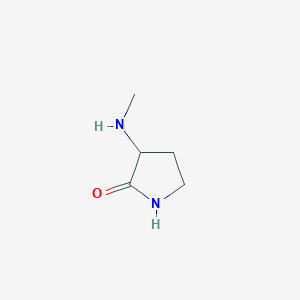

3-(Methylamino)pyrrolidin-2-one

Description

BenchChem offers high-quality 3-(Methylamino)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methylamino)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H10N2O |

|---|---|

Molecular Weight |

114.15 g/mol |

IUPAC Name |

3-(methylamino)pyrrolidin-2-one |

InChI |

InChI=1S/C5H10N2O/c1-6-4-2-3-7-5(4)8/h4,6H,2-3H2,1H3,(H,7,8) |

InChI Key |

NRQJSJSJLHBAGP-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCNC1=O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-(Methylamino)pyrrolidin-2-one (CAS 1314899-15-4)

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic selection of nitrogen-containing heterocyclic building blocks is paramount for optimizing pharmacokinetic properties and target affinity. 3-(Methylamino)pyrrolidin-2-one (CAS 1314899-15-4) is a highly versatile

This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and field-proven experimental protocols, ensuring researchers can seamlessly integrate this building block into high-throughput discovery pipelines.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline physicochemical metrics of 3-(Methylamino)pyrrolidin-2-one is essential for predicting its behavior in both synthetic environments and biological systems. The molecule presents a unique dual-nitrogen system: a non-nucleophilic lactam nitrogen (due to amide resonance) and a highly nucleophilic secondary amine.

Quantitative Data Summary

Table 1: Core Physicochemical and Structural Properties [1, 2]

| Property | Value | Scientific Implication |

| CAS Number | 1314899-15-4 | Unique identifier for the racemic mixture. |

| Molecular Formula | C₅H₁₀N₂O | Low molecular weight (114.15 g/mol ) ensures high ligand efficiency. |

| SMILES | O=C1NCCC1NC | Facilitates rapid computational modeling and docking studies. |

| H-Bond Donors | 2 | Enhances target-protein binding via the lactam NH and secondary amine. |

| H-Bond Acceptors | 2 | Contributes to favorable aqueous solubility. |

| Storage Conditions | 2–8°C, Sealed | Prevents slow oxidative degradation of the secondary amine. |

Mechanistic Causality: The differential reactivity between the two nitrogen atoms is the cornerstone of this molecule's utility. The carbonyl group withdraws electron density from the adjacent ring nitrogen, rendering it virtually inert under standard alkylation conditions. Consequently, electrophilic attacks occur regioselectively at the C3-methylamino group, eliminating the need for cumbersome protection/deprotection steps of the lactam core.

Mechanistic Pathways & Applications

3-(Methylamino)pyrrolidin-2-one has demonstrated profound utility across multiple therapeutic and agricultural domains.

-

Medicinal Chemistry: The 3-aminopyrrolidinone core is a privileged scaffold in the design of farnesyltransferase inhibitors (FTIs). When integrated into macrocyclic structures, it significantly improves pharmacokinetic properties, enhancing oral bioavailability and extending plasma half-life by attenuating metabolic clearance [3].

-

Agrochemicals: Derivatives of substituted 3-heteroaryl-pyrrolidin-2-ones are actively patented for use as potent herbicides and plant growth regulators, offering high selectivity in crop protection [4].

Fig 1: Regioselective functionalization pathways of 3-(Methylamino)pyrrolidin-2-one.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol for the Regioselective N-Acylation of 3-(Methylamino)pyrrolidin-2-one is designed as a self-validating system. Every step includes the mechanistic rationale (causality) and analytical checkpoints.

Protocol: Regioselective N-Acylation

Objective: To synthesize an N-acyl derivative without cross-reacting with the lactam nitrogen.

Step 1: Reagent Preparation & Inert Atmosphere

-

Action: Dissolve 1.0 eq of 3-(Methylamino)pyrrolidin-2-one in anhydrous N,N-Dimethylformamide (DMF) under an Argon atmosphere.

-

Causality: Anhydrous DMF prevents the competitive hydrolysis of the incoming acyl chloride. Argon displaces oxygen, preventing trace oxidative side reactions of the secondary amine.

Step 2: Base Addition

-

Action: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at 0°C.

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts exclusively as a proton sponge to neutralize the HCl byproduct generated during acylation, preventing the protonation (and subsequent deactivation) of the target secondary amine.

Step 3: Electrophilic Addition

-

Action: Dropwise addition of 1.1 eq of the target Acyl Chloride at 0°C. Allow the reaction to slowly warm to room temperature (20°C) over 2 hours.

-

Causality: The 0°C initiation controls the exothermic nature of the acylation, preventing thermal degradation or forced over-reaction at the lactam nitrogen.

Step 4: Analytical Validation (In-Process Control)

-

Action: Sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and inject into the LC-MS.

-

Validation Check: Confirm the disappearance of the starting material peak (

115.1

Step 5: Workup and Isolation

-

Action: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Fig 2: Self-validating experimental workflow for regioselective N-acylation.

Conclusion

3-(Methylamino)pyrrolidin-2-one (CAS 1314899-15-4) is a highly efficient, regioselective building block. By understanding the electronic disparities between its lactam core and its secondary amine substituent, researchers can deploy it reliably in the synthesis of complex pharmaceutical and agrochemical agents. Adhering to strict, self-validating protocols—such as utilizing non-nucleophilic bases and rigorous LC-MS checkpoints—ensures high yields and structural fidelity in downstream applications.

References

-

Journal of Medicinal Chemistry. "3-Aminopyrrolidinone Farnesyltransferase Inhibitors: Design of Macrocyclic Compounds with Improved Pharmacokinetics and Excellent Cell Potency." ACS Publications. URL:[Link]

- Google Patents. "Substituted 3-heteroaryl (amino-or-oxy)-pyrrolidin-2-ones, method for the production thereof and use thereof as herbicides or as plant growth regulators (WO2003005824A2).

An In-depth Technical Guide to the Molecular Structure of 3-(Methylamino)pyrrolidin-2-one Free Base

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of 3-(methylamino)pyrrolidin-2-one, a key building block in medicinal chemistry. The pyrrolidin-2-one core is a privileged scaffold found in numerous FDA-approved drugs, valued for its ability to participate in hydrogen bonding and its conformational flexibility.[1] The addition of a methylamino group at the 3-position introduces a chiral center and an additional site for molecular interactions, making this compound a valuable synthon for creating diverse and complex molecules with potential therapeutic applications.[2]

This document details the synthesis, purification, and in-depth structural elucidation of 3-(methylamino)pyrrolidin-2-one free base, supported by predicted and comparative spectroscopic data. The methodologies and interpretations are presented to be self-validating, providing researchers with the foundational knowledge to confidently utilize this compound in their work.

Synthesis and Purification

The synthesis of 3-(methylamino)pyrrolidin-2-one can be approached through several strategic pathways, often involving the modification of a pre-existing pyrrolidin-2-one ring or the cyclization of a linear precursor. A common and efficient method involves the reductive amination of a 3-oxopyrrolidine derivative.

Proposed Synthetic Workflow

A plausible and scalable synthesis commences with a Dieckmann condensation to form the pyrrolidone ring, followed by reductive amination to introduce the methylamino group.[3]

Sources

difference between 3-(methylamino)pyrrolidin-2-one and 3-aminopyrrolidine

An In-depth Technical Guide to the Core Differences Between 3-(Methylamino)pyrrolidin-2-one and 3-Aminopyrrolidine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and drug discovery, the selection of appropriate scaffolds is a critical determinant of a program's success. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a privileged scaffold found in numerous FDA-approved drugs.[1][2] This guide provides a detailed comparative analysis of two structurally related but functionally distinct pyrrolidine derivatives: 3-aminopyrrolidine and 3-(methylamino)pyrrolidin-2-one . While both share the same core heterocyclic ring, the presence of a carbonyl group in the lactam and a methyl substituent on the exocyclic amine introduces profound differences in their physicochemical properties, chemical reactivity, and strategic application in the design of novel therapeutics. This document will elucidate these differences, offering field-proven insights to guide researchers in making informed decisions for scaffold selection and synthetic strategy.

Core Structural and Physicochemical Distinctions

The fundamental divergence between these two molecules lies in their functional group composition. 3-Aminopyrrolidine is a cyclic diamine, featuring a primary amine at the 3-position and a secondary amine integral to the pyrrolidine ring. In contrast, 3-(methylamino)pyrrolidin-2-one incorporates a lactam (a cyclic amide) and a secondary exocyclic amine.

Caption: Core chemical structures of 3-Aminopyrrolidine and 3-(Methylamino)pyrrolidin-2-one.

These structural variations directly translate into distinct physicochemical properties that govern their behavior in both biological and chemical systems. The introduction of a carbonyl group and a methyl group significantly alters polarity, lipophilicity, and hydrogen bonding potential.

Table 1: Comparative Physicochemical Properties

| Property | 3-Aminopyrrolidine | 3-(Methylamino)pyrrolidin-2-one | Rationale for Difference |

| IUPAC Name | pyrrolidin-3-amine[3] | 3-(methylamino)pyrrolidin-2-one | Reflects the primary amine versus the N-methyl and lactam functionalities. |

| Molecular Formula | C₄H₁₀N₂[3] | C₅H₁₀N₂O[4] | Addition of a carbonyl (C=O) group and a methyl (CH₂) group, minus two hydrogens. |

| Molecular Weight | 86.14 g/mol [3][5] | 114.15 g/mol [4] | The presence of the additional carbonyl and methyl groups increases the mass. |

| CAS Number | 79286-79-6[3][5] | 1314899-15-4[4] | Unique identifiers for distinct chemical entities. |

| Topological Polar Surface Area (TPSA) | 38.1 Ų[3] | 41.1 Ų[4] | The amide group in the lactam contributes significantly to the polar surface area. |

| XLogP3 (Lipophilicity) | -0.9[3] | -0.7 to -0.9[4][6] | The added methyl group slightly increases lipophilicity, but the polar lactam counteracts this. |

| Hydrogen Bond Donors | 2[3][5] | 2[4] | Both possess two N-H bonds capable of donating hydrogen bonds. |

| Hydrogen Bond Acceptors | 2[3][5] | 2[4] | Both have two nitrogen atoms that can accept hydrogen bonds. |

Insight: The seemingly small increase in TPSA for 3-(methylamino)pyrrolidin-2-one can have significant implications for cell permeability and blood-brain barrier penetration. The lactam's polarity often leads to different solubility profiles, a key consideration in formulation and drug delivery.

A Tale of Two Reactivities: Synthetic Implications

The functional group differences create divergent pathways for chemical modification. Understanding this is paramount for designing efficient synthetic routes and derivatization strategies.

The Reactivity Profile of 3-Aminopyrrolidine

The synthetic utility of 3-aminopyrrolidine stems from the differential reactivity of its two amine groups. The exocyclic C3-amine is a primary amine , which is generally more nucleophilic and less sterically hindered than the endocyclic secondary amine.[7][8] This inherent difference allows for regioselective reactions, although protection strategies are often essential for achieving high yields of a desired product.

-

Primary Amine (C3-NH₂): This is the primary site for derivatization. It readily participates in nucleophilic substitution and addition reactions, making it an excellent handle for introducing diverse side chains to modulate biological activity.

-

Secondary Amine (Ring NH): This amine is less reactive but can participate in similar reactions. To ensure selective modification of the C3-amine, the ring nitrogen is typically protected.

Protecting Group Strategy: The choice of protecting group for the ring nitrogen is critical and depends on the stability required for subsequent reaction steps.[9]

-

Boc (tert-Butoxycarbonyl): Removed under acidic conditions (e.g., TFA, HCl).[9]

-

Cbz (Benzyloxycarbonyl): Cleaved by catalytic hydrogenolysis.[9]

-

Fmoc (9-Fluorenylmethyloxycarbonyl): Labile to basic conditions (e.g., piperidine).[9]

Caption: Decision workflow for the selective functionalization of 3-aminopyrrolidine.

The Reactivity Profile of 3-(Methylamino)pyrrolidin-2-one

This molecule presents a different set of synthetic opportunities and challenges.

-

Secondary Amine (C3-NHCH₃): The exocyclic amine is now secondary. While still nucleophilic, it is more sterically hindered and less reactive than a primary amine.[7][10] The presence of the electron-donating methyl group can slightly increase its basicity compared to a primary amine.[11]

-

Lactam (Amide): The amide bond within the ring is significantly less reactive than the amine groups. It is generally stable to many reaction conditions but can be hydrolyzed under strong acidic or basic conditions at elevated temperatures. The adjacent N-H is weakly acidic.

-

α-Carbon: The methylene group (C4) adjacent to the carbonyl can be deprotonated under strong basic conditions to form an enolate, allowing for alkylation or other C-C bond-forming reactions.

The key advantage of this scaffold is that the ring nitrogen is already part of a stable amide, often precluding the need for a protection/deprotection sequence that is common with 3-aminopyrrolidine.

Synthetic Protocols and Methodologies

The synthesis of these scaffolds often starts from chiral precursors to yield enantiomerically pure products, which is crucial for pharmaceutical applications.[12]

Illustrative Synthesis of (S)-3-Aminopyrrolidine

A common strategy involves starting from readily available chiral building blocks like amino acids. For example, a synthesis can be achieved from trans-4-hydroxyl-L-proline.[13]

Protocol: Conceptual Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride [13]

-

Decarboxylation: Trans-4-hydroxyl-L-proline is subjected to a decarboxylation reaction to remove the carboxylic acid group.

-

N-Protection: The secondary amine of the pyrrolidine ring is protected, for instance, with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

-

Hydroxyl Activation: The hydroxyl group at the 4-position is converted into a good leaving group, typically by sulfonylation (e.g., mesylation or tosylation).

-

Azide Displacement (Sₙ2): The sulfonate is displaced with sodium azide. This step proceeds with an inversion of stereochemistry at the C4 (now C3 in the final product numbering) position.

-

Azide Reduction & Deprotection: The azide group is reduced to a primary amine (e.g., using triphenylphosphine or catalytic hydrogenation), and the N-Boc protecting group is simultaneously or subsequently removed with strong acid (e.g., concentrated HCl) to yield the target (S)-3-aminopyrrolidine as its dihydrochloride salt.[13]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. 3-Aminopyrrolidine | C4H10N2 | CID 164401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 6. PubChemLite - 3-(methylamino)pyrrolidin-2-one hydrochloride (C5H10N2O) [pubchemlite.lcsb.uni.lu]

- 7. Top 10 Differences Between Primary Secondary and Tertiary Amines? [qixuanchemtec.com]

- 8. Understanding the Differences: Primary vs. Secondary Amines - Oreate AI Blog [oreateai.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. quora.com [quora.com]

- 11. chemistrystudent.com [chemistrystudent.com]

- 12. chemimpex.com [chemimpex.com]

- 13. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

The Therapeutic Potential of 3-(Methylamino)pyrrolidin-2-one Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrrolidin-2-one ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of a multitude of biologically active compounds. This technical guide delves into the specific therapeutic potential of a focused subclass: 3-(methylamino)pyrrolidin-2-one derivatives. By analyzing the structural nuances and synthesizing data from related compound classes, we will explore the promising applications of this scaffold, particularly in the realms of neurodegenerative diseases and oncology. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, mechanism of action, and experimental evaluation of these promising therapeutic agents.

Introduction: The Significance of the 3-Aminopyrrolidin-2-one Scaffold

The pyrrolidin-2-one moiety is a five-membered lactam that offers a unique combination of structural rigidity and synthetic tractability. Its ability to engage in hydrogen bonding and its stereochemical complexity make it an ideal starting point for the design of targeted therapeutics.[1] The introduction of an amino group at the 3-position further enhances its potential, providing a key pharmacophoric element for interaction with various biological targets. The N-methylation of this amino group to form the 3-(methylamino)pyrrolidin-2-one core is a critical modification that can significantly impact a compound's potency, selectivity, and pharmacokinetic profile. This guide will specifically focus on the implications of this N-methylation and the therapeutic avenues it opens.

Synthetic Strategies for 3-(Methylamino)pyrrolidin-2-one Derivatives

The synthesis of 3-(methylamino)pyrrolidin-2-one derivatives typically involves a multi-step process, beginning with the construction of the core 3-aminopyrrolidin-2-one scaffold, followed by functionalization of the amino and lactam nitrogen atoms.

Enantioselective Synthesis of the 3-Aminopyrrolidin-2-one Core

A robust and stereocontrolled synthesis of the chiral 3-aminopyrrolidin-2-one core is paramount for developing effective therapeutics. One common approach involves the use of chiral starting materials, such as amino acids, to introduce the desired stereochemistry.

Experimental Protocol: Synthesis of (S)-3-Aminopyrrolidin-2-one from L-aspartic acid

-

Protection of L-aspartic acid: The amino and carboxylic acid groups of L-aspartic acid are protected using standard protecting group chemistry (e.g., Boc for the amine and benzyl ester for the side-chain carboxylic acid).

-

Intramolecular Cyclization: The protected L-aspartic acid is activated (e.g., using a carbodiimide) to facilitate intramolecular cyclization, forming the pyrrolidin-2-one ring.

-

Reduction of the Carboxylic Acid: The ester group at the 4-position is selectively reduced to a hydroxyl group.

-

Mesylation and Azide Displacement: The hydroxyl group is converted to a good leaving group (e.g., mesylate), followed by nucleophilic substitution with sodium azide to introduce the azide functionality at the 3-position.

-

Reduction of the Azide: The azide is reduced to the primary amine (e.g., via hydrogenation with a palladium catalyst) to yield the (S)-3-aminopyrrolidin-2-one core.

-

N-Methylation: The primary amine is then selectively methylated using a suitable methylating agent (e.g., formaldehyde followed by reduction with sodium triacetoxyborohydride) to afford (S)-3-(methylamino)pyrrolidin-2-one.

Derivatization of the Core Scaffold

Further diversification of the 3-(methylamino)pyrrolidin-2-one scaffold can be achieved through N-alkylation or N-arylation of the lactam nitrogen and functionalization of the methylamino group, allowing for the fine-tuning of the molecule's properties.

Caption: Synthetic pathway for 3-(methylamino)pyrrolidin-2-one derivatives.

Therapeutic Applications in Neurodegenerative Diseases

A growing body of evidence suggests that pyrrolidin-2-one derivatives hold significant promise for the treatment of neurodegenerative disorders, particularly Alzheimer's disease.[2] Their mechanism of action often involves the modulation of key enzymes and signaling pathways implicated in disease progression.

Acetylcholinesterase (AChE) Inhibition

One of the primary therapeutic strategies for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Several studies have demonstrated the potential of pyrrolidin-2-one derivatives as AChE inhibitors.[3] The 3-(methylamino) group can play a crucial role in binding to the active site of AChE.

Mechanism of AChE Inhibition:

The catalytic site of AChE is located at the bottom of a deep and narrow gorge and comprises a catalytic anionic site (CAS) and a peripheral anionic site (PAS). It is hypothesized that the protonated 3-(methylamino) group of the pyrrolidin-2-one derivative can form a crucial ionic interaction with the anionic subsite of the CAS, while the substituted lactam nitrogen and other functionalities can interact with the PAS or other residues within the gorge, leading to potent inhibition of the enzyme.

Caption: Proposed binding mode of a 3-(methylamino)pyrrolidin-2-one derivative to AChE.

Modulation of Neuroinflammation

Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Microglia, the resident immune cells of the brain, can become chronically activated, releasing pro-inflammatory cytokines and reactive oxygen species that contribute to neuronal damage.[4] Pyrrolidin-2-one derivatives have been shown to possess anti-inflammatory properties, and the 3-(methylamino) group may contribute to this activity by modulating microglial activation.

Experimental Protocol: In Vitro Assessment of Anti-Neuroinflammatory Activity

-

Cell Culture: BV-2 microglial cells are cultured in appropriate media.

-

LPS Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Compound Treatment: Cells are treated with varying concentrations of the 3-(methylamino)pyrrolidin-2-one derivatives.

-

Nitric Oxide (NO) Measurement: The production of nitric oxide, a pro-inflammatory mediator, is quantified using the Griess assay.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are measured using ELISA.

-

Cell Viability: The effect of the compounds on cell viability is assessed using the MTT assay to rule out cytotoxicity.

Therapeutic Applications in Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 3-aminopyrrolidin-2-one scaffold has been identified as a promising starting point for the development of kinase inhibitors.[5]

Kinase Inhibition

The 3-amino group of the pyrrolidin-2-one core can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The N-methyl group can influence the compound's conformation and introduce favorable steric interactions, potentially enhancing potency and selectivity.

Structure-Activity Relationship (SAR) Insights:

-

N-H of the 3-amino group: Essential for hydrogen bonding with the kinase hinge region.

-

N-methyl group: Can improve potency and selectivity through steric and electronic effects.

-

Substituents on the lactam nitrogen: Can be modified to target specific regions of the ATP-binding pocket, thereby influencing the kinase selectivity profile.

-

Substituents at other positions of the pyrrolidinone ring: Can be explored to optimize physicochemical properties and target engagement.

| Derivative | Target Kinase | IC50 (nM) | Reference |

| Compound A (Hypothetical) | Aurora Kinase A | 50 | [5] |

| Compound B (Hypothetical) | FLT3 | 75 | [6] |

| Compound C (Hypothetical) | PI3K | 120 | [7] |

Table 1: Hypothetical Inhibitory Activities of 3-(Methylamino)pyrrolidin-2-one Derivatives against Various Kinases. (Note: This table is illustrative and based on the potential of the scaffold as suggested by related compounds. Specific data for 3-(methylamino)pyrrolidin-2-one derivatives is limited in the public domain.)

Caption: General binding mode of a 3-(methylamino)pyrrolidin-2-one derivative to a kinase active site.

Future Directions and Conclusion

The 3-(methylamino)pyrrolidin-2-one scaffold represents a promising area for drug discovery, with potential applications in both neurodegenerative diseases and oncology. While research directly focused on this specific derivative class is still emerging, the wealth of data on related pyrrolidin-2-one and 3-aminopyrrolidine compounds provides a strong rationale for its further investigation.

Future research should focus on:

-

Expansion of Compound Libraries: The synthesis and screening of diverse libraries of 3-(methylamino)pyrrolidin-2-one derivatives are crucial to fully explore the therapeutic potential of this scaffold.

-

Elucidation of Specific Mechanisms: In-depth biological studies are needed to identify the precise molecular targets and signaling pathways modulated by these compounds.

-

Preclinical Development: Promising lead compounds should be advanced into preclinical studies to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.

References

-

Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. ([Link])

-

Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. ([Link])

-

Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. ([Link])

-

Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. ([Link])

-

Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. ([Link])

-

3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)-Nemonapride from d-Alanine. ([Link])

-

Pyrrolidine synthesis. ([Link])

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ([Link])

-

Synthesis and Sar of 3-(quinolin-2-yl)indolin-2-ones as kinase inhibitors: Crystallographic evidence for an unique binding conformation. ([Link])

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. ([Link])

-

Neuroinflammation—the role of heteroreceptor complexes. ([Link])

-

Trethera Receives $2M NIH Grant for Preclinical Development in the Pediatric Neurologic Disease Acute Disseminated Encephalomyelitis. ([Link])

-

Selected Thiadiazine-Thione Derivatives Attenuate Neuroinflammation in Chronic Constriction Injury Induced Neuropathy. ([Link])

-

Mechanisms and Emerging Regulators of Neuroinflammation: Exploring New Therapeutic Strategies for Neurological Disorders. ([Link])

-

Effect of Novel Pyrrolo[3,4-d]pyridazinone Derivatives on Lipopolysaccharide-Induced Neuroinflammation. ([Link])

-

Targeting Microglia in Neuroinflammation: H3 Receptor Antagonists as a Novel Therapeutic Approach for Alzheimer's Disease, Parkinson's Disease, and Autism Spectrum Disorder. ([Link])

Sources

- 1. psychedelicalpha.com [psychedelicalpha.com]

- 2. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroinflammation—the role of heteroreceptor complexes [explorationpub.com]

- 5. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(Methylamino)pyrrolidin-2-one as a Chiral Building Block in Drug Discovery

An In-Depth Technical Guide for Target-Directed Scaffold Design

Executive Summary

In modern drug discovery, the architectural constraint of small molecules is paramount to achieving target selectivity, optimizing pharmacokinetics (PK), and securing intellectual property. Among nitrogen-containing heterocycles, the

3-(Methylamino)pyrrolidin-2-one (CAS: 1423024-20-7 for the hydrochloride salt)[2] represents a highly versatile, chiral building block. By incorporating a secondary methylamino group at the C3 stereocenter, this scaffold provides orthogonal handles for chemical modification while fine-tuning the physicochemical properties of the resulting drug candidates. This whitepaper explores the structural causality, synthetic methodologies, and therapeutic applications of 3-(methylamino)pyrrolidin-2-one, providing actionable protocols for medicinal chemists and application scientists.

Structural Significance & The Privileged Pharmacophore

Conformational Dynamics and Target Engagement

The five-membered pyrrolidinone ring is non-planar, existing in a dynamic equilibrium of puckered conformations[1]. This structural pre-organization is critical for minimizing the entropic penalty upon binding to target proteins.

The substitution at the C3 position with a methylamino group introduces two critical pharmacological vectors:

-

Stereochemical Vector (C3 Chirality): The absolute configuration at C3 allows for the spatial projection of substituents into specific binding pockets. For instance, in the design of kinase inhibitors, the stereocenter directs the vector of the amine substituent toward solvent-exposed regions or deep hydrophobic pockets[3].

-

Physicochemical Vector (N-Methylation): Converting a primary 3-amino group to a secondary 3-methylamino group fundamentally alters the hydrogen bond (H-bond) profile. It removes one H-bond donor, which empirically correlates with improved membrane permeability (e.g., Caco-2 assays) and enhanced blood-brain barrier (BBB) penetration[3]. Furthermore, the steric bulk of the methyl group restricts the rotational degrees of freedom of the exocyclic nitrogen, locking the conformation into a more predictable geometry.

Biological Precedents

The pyrrolidin-2-one core is a cyclic analogue of

Quantitative Data & Physicochemical Profiling

To understand the utility of this building block in library generation, we must evaluate its baseline physicochemical properties.

Table 1: Physicochemical Properties of 3-(Methylamino)pyrrolidin-2-one

| Property | Value | Implication for Drug Design |

| Formula | C | Low molecular weight allows for extensive elaboration without exceeding Lipinski's Rule of 5. |

| Molecular Weight | 114.15 g/mol (Free base) | High ligand efficiency (LE) potential. |

| CAS Number | 1423024-20-7 (HCl Salt)[2] | Commercially available for scalable synthesis. |

| H-Bond Donors | 2 (Lactam NH, Secondary Amine NH) | Favorable for kinase hinge-binding motifs. |

| H-Bond Acceptors | 2 (Lactam C=O, Amine N) | Enables versatile electrostatic interactions. |

Applications in Target-Directed Drug Discovery

Kinase Inhibition (e.g., PIP4K2A)

Lipid kinases, such as PIP4K2A, are emerging targets in oncology, particularly for p53 mutant/null tumors[3]. The challenge in kinase inhibitor design is achieving selectivity across the kinome. The 3-aminopyrrolidin-2-one scaffold has been utilized to synthesize highly selective 1,7-naphthyridine-based inhibitors. The lactam core serves as a bioisostere for traditional hinge-binding motifs, while the C3-amine acts as a critical linker. Using the methylamino variant allows chemists to modulate the basicity of the nitrogen and optimize the trajectory of attached pharmacophores, directly impacting biochemical potency and cellular permeability[3].

Fig 1. Modulation of the PIP4K2A and AKT/mTOR signaling pathways by pyrrolidinone-derived kinase inhibitors.

Peptidomimetics and Macrocyclization

The rigid nature of the

Synthetic Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that successful library generation requires robust, self-validating synthetic protocols. The secondary amine of 3-(methylamino)pyrrolidin-2-one is nucleophilic and readily participates in acylation, alkylation, and transition-metal-catalyzed arylation[1].

Protocol 1: Asymmetric Synthesis of (S)-3-(Methylamino)pyrrolidin-2-one

Objective: Synthesize the enantiopure secondary amine from the commercially available primary amine, (S)-3-aminopyrrolidin-2-one (CAS: 4128-00-1)[6], without racemization at the C3 stereocenter. Causality: Direct alkylation with methyl iodide often leads to over-alkylation (quaternary ammonium salts). Reductive amination using a controlled stoichiometry of formaldehyde is the superior choice to arrest the reaction at the secondary amine stage.

Step-by-Step Methodology:

-

Preparation: Dissolve (S)-3-aminopyrrolidin-2-one hydrochloride (1.0 eq) in anhydrous methanol (0.2 M) under an inert argon atmosphere.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.1 eq) to liberate the free base. Validation: Ensure the pH of the solution is ~8 via spotted pH paper.

-

Imine Formation: Add paraformaldehyde (0.95 eq) to the solution. Causality: Using a slight sub-stoichiometric amount of formaldehyde prevents the formation of the tertiary dimethylamine. Stir for 2 hours at room temperature.

-

Reduction: Cool the reaction to 0 °C. Portion-wise, add sodium cyanoborohydride (NaBH

CN, 1.5 eq) followed by catalytic acetic acid to adjust the pH to ~5. Causality: NaBH -

Workup & Isolation: Quench with saturated aqueous NaHCO

. Extract with dichloromethane (DCM). Dry the organic layer over MgSO -

Validation (Self-Validating Step): Analyze the crude product via Chiral HPLC (e.g., Chiralpak AD-H column) to confirm that the enantiomeric excess (ee) remains >98%, proving that the mildly acidic reductive amination conditions did not induce enolization and subsequent racemization at C3.

Protocol 2: Late-Stage Diversification via Buchwald-Hartwig Amination

Objective: Couple the secondary amine of 3-(methylamino)pyrrolidin-2-one with an aryl bromide to generate a targeted drug library.

Causality: The steric hindrance of the secondary amine adjacent to a chiral center requires a highly active palladium catalyst and a bulky, electron-rich ligand to facilitate reductive elimination and prevent

Step-by-Step Methodology:

-

Reagent Mixing: In an oven-dried Schlenk tube, combine 3-(methylamino)pyrrolidin-2-one (1.2 eq), the target Aryl Bromide (1.0 eq), Pd

(dba) -

Solvent & Degassing: Add anhydrous toluene (0.1 M). Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich RuPhos ligand.

-

Heating: Heat the reaction mixture to 85 °C for 12 hours.

-

Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via reverse-phase (RP) HPLC.

-

Validation: Confirm the structural integrity of the C-N bond and the retention of the lactam carbonyl via LC-MS and

H-NMR (specifically looking for the characteristic downfield shift of the N-methyl protons).

Fig 2. Asymmetric synthetic workflow and late-stage diversification of the pyrrolidinone scaffold.

Conclusion and Future Perspectives

The utility of 3-(methylamino)pyrrolidin-2-one extends far beyond simple building blocks; it is a meticulously designed molecular tool. By leveraging the constrained geometry of the

References

1.[2] AChemBlock. "3-(methylamino)pyrrolidin-2-one hydrochloride 95% | CAS: 1423024-20-7". Available at: 2.[7] Ambeed. "121010-86-4 | (R)-3-Aminopyrrolidin-2-one | Chiral Building Blocks". Available at: 3.[6] BLD Pharm. "4128-00-1|(S)-3-Aminopyrrolidin-2-one". Available at: 4.[5] Journal of Medicinal Chemistry - ACS Publications. "3-Aminopyrrolidinone Farnesyltransferase Inhibitors: Design of Macrocyclic Compounds with Improved Pharmacokinetics and Excellent Cell Potency". Available at: 5.[1] Benchchem. "3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one". Available at: 6.[3] Journal of Medicinal Chemistry - ACS Publications. "Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A". Available at: 7.[4] PMC - NIH. "Bioactive heterocycles containing endocyclic N-hydroxy groups". Available at:

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-(methylamino)pyrrolidin-2-one hydrochloride 95% | CAS: 1423024-20-7 | AChemBlock [achemblock.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4128-00-1|(S)-3-Aminopyrrolidin-2-one|BLD Pharm [bldpharm.com]

- 7. 121010-86-4 | (R)-3-Aminopyrrolidin-2-one | Chiral Building Blocks | Ambeed.com [ambeed.com]

Thermodynamic Solubility Profile and Solvation Kinetics of 3-(Methylamino)pyrrolidin-2-one

Executive Summary

In early-stage drug development and active pharmaceutical ingredient (API) synthesis, understanding the thermodynamic solubility profile of a compound is paramount. 3-(Methylamino)pyrrolidin-2-one is a highly functionalized, low-molecular-weight heterocyclic compound. Characterized by a lactam core and a secondary amine substituent, it presents a complex hydrogen-bonding network that dictates its solvation behavior.

This whitepaper provides an in-depth technical analysis of the solubility profile of 3-(Methylamino)pyrrolidin-2-one across various organic solvents. By synthesizing thermodynamic principles with a self-validating experimental framework based on [1], this guide equips researchers with the mechanistic insights and methodological rigor required to optimize solvent selection for synthesis, purification, and formulation.

Physicochemical Profiling & Solvation Thermodynamics

To predict and understand the solubility of 3-(Methylamino)pyrrolidin-2-one, we must first deconstruct its molecular architecture and intermolecular interaction potential.

Structural Analysis and Hydrogen Bonding Capacity

The molecule consists of a 5-membered pyrrolidin-2-one (lactam) ring with a methylamino group (-NHCH₃) at the C3 position. This structure yields several critical solvation vectors:

-

Hydrogen Bond Donors (HBD): The molecule possesses two distinct HBDs—the lactam ring nitrogen (-NH-) and the secondary amine (-NHCH₃).

-

Hydrogen Bond Acceptors (HBA): The lactam carbonyl (C=O) is a strong HBA, supplemented by the lone pairs on the amine nitrogen.

-

Dipole Moment: The lactam core generates a strong localized dipole, making the molecule highly polar.

Hansen Solubility Parameters (HSP) Extrapolation

While empirical HSP data for this specific derivative is proprietary, we can extrapolate its behavior from its foundational analog, N-Methyl-2-pyrrolidone (NMP). NMP exhibits HSP values of

Caption: Thermodynamic solvation pathways of 3-(Methylamino)pyrrolidin-2-one based on solvent polarity.

Solubility Profile in Organic Solvents

Based on the thermodynamic interactions described above, the quantitative solubility profile of 3-(Methylamino)pyrrolidin-2-one is stratified by solvent class. The table below summarizes the predictive equilibrium solubility ranges at standard ambient temperature (25°C).

| Solvent Class | Representative Solvents | Estimated Solubility (mg/mL) | Mechanistic Causality |

| Polar Protic | Methanol, Ethanol, Isopropanol | > 100 (Freely Soluble) | Solvents act as both HBD and HBA, forming an extensive 3D hydrogen-bond network that easily disrupts the solute's crystalline lattice. |

| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | > 100 (Freely Soluble) | High dielectric constants and strong HBA capabilities (e.g., sulfoxide oxygen in DMSO) stabilize the solute's dual N-H donors and strong dipole. |

| Chlorinated | Dichloromethane (DCM), Chloroform | 50 - 100 (Soluble) | Moderate solubility driven by dipole-induced dipole interactions and weak hydrogen bonding with the acidic proton of chloroform. |

| Ethers / Esters | Ethyl Acetate, THF, Dioxane | 10 - 50 (Sparingly Soluble) | Moderate HBA capability from ether/ester oxygens, but lack of HBD capacity limits the disruption of solute-solute intermolecular bonds. |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | < 1 (Practically Insoluble) | Severe polarity mismatch. The low dielectric constant cannot overcome the cohesive energy density of the polar lactam core. |

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To empirically validate the solubility of 3-(Methylamino)pyrrolidin-2-one for regulatory submissions or process chemistry, a highly controlled methodology is required. The following protocol is engineered based on the [3], incorporating self-validating quality control steps to prevent common analytical artifacts.

Step-by-Step Methodology

Phase 1: Saturation and Equilibration

-

Solvent Preparation: Dispense 2.0 mL of the target organic solvent into a chemically inert, tightly sealed 5 mL borosilicate glass vial.

-

Excess Solute Addition: Incrementally add solid 3-(Methylamino)pyrrolidin-2-one until a persistent visual suspension is achieved. Causality Note: Ensuring an excess of solid is critical to maintaining thermodynamic equilibrium between the dissolved and solid states.

-

Initial pH Verification (For Aqueous/Mixed Systems): Because the secondary amine is basic, it will alter the microenvironmental pH. Record the apparent pH.

-

Agitation: Place the vial in an orbital shaker incubator set to 25.0 ± 0.5 °C (or 37.0 °C for biorelevant profiling). Agitate at 200 RPM for 24 to 72 hours.

Phase 2: Phase Separation (The Critical Failure Point) 5. Sedimentation: Remove the vial and allow it to stand vertically for 2 hours to permit bulk sedimentation of the undissolved solid. 6. Centrifugation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes to pellet the remaining micro-particulates. 7. Filtration (Self-Validating Step): Draw the supernatant into a syringe and pass it through a 0.22 µm PTFE syringe filter.

- Expert Insight: You must discard the first 1.0 mL of the filtrate. PTFE membranes can exhibit non-specific binding. Discarding the initial volume saturates these binding sites, ensuring the subsequent filtrate accurately reflects the bulk equilibrium concentration.

Phase 3: Quantification 8. Dilution: Immediately dilute an aliquot of the clear filtrate with the mobile phase to prevent precipitation upon temperature changes. 9. HPLC-UV Analysis: Quantify the concentration against a pre-validated 5-point calibration curve using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Mass Spectrometry detector.

Caption: Self-validating USP <1236> shake-flask methodology for thermodynamic solubility determination.

Conclusion

The solubility profile of 3-(Methylamino)pyrrolidin-2-one is fundamentally governed by its dual hydrogen-bond donor capacity and the strong dipole of its lactam core. It exhibits excellent solubility in polar protic and aprotic solvents, making solvents like Methanol, Ethanol, and DMSO ideal for stock solution preparation and synthesis. Conversely, its insolubility in non-polar aliphatic hydrocarbons (like Heptane) makes them excellent anti-solvents for crystallization and purification workflows. By adhering to the rigorous, self-validating shake-flask methodology outlined above, development teams can generate highly reliable thermodynamic data to drive formulation success.

References

-

USP <1236>: Solubility Measurements Chapter Source: Biorelevant.com URL:[Link][1]

-

N-METHYL-2-PYRROLIDONE (NMP) Physical and Chemical Properties Source: Ataman Kimya URL:[Link] [2]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL:[Link] [3]

-

Solubility Parameters: Theory and Application Source: American Institute for Conservation (AIC) URL:[Link] [4]

biological activity of pyrrolidin-2-one based pharmaceutical intermediates

An In-depth Technical Guide to the Biological Activity of Pyrrolidin-2-one Based Pharmaceutical Intermediates

Abstract: The pyrrolidin-2-one, or γ-lactam, nucleus represents a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] This structural motif is present in numerous natural products and over 20 FDA-approved drugs, demonstrating its therapeutic versatility.[1][2] This guide provides a comprehensive exploration of the diverse biological activities exhibited by pyrrolidin-2-one derivatives, delving into their mechanisms of action, the structure-activity relationships that govern their potency, and the robust experimental methodologies used to validate their therapeutic potential. For researchers and drug development professionals, this document serves as a technical resource, synthesizing field-proven insights with established scientific protocols to illuminate the path from intermediate to active pharmaceutical ingredient.

The five-membered lactam structure of pyrrolidin-2-one confers a unique combination of physicochemical properties that make it an exceptionally versatile starting point for drug design.[1] Its structural rigidity, combined with the capacity for hydrogen bonding via the amide group and conformational flexibility, allows for precise orientation of substituents to interact with various biological receptors and enzyme active sites.[1][2] The relative ease of chemical modification at the nitrogen atom and the carbon backbone further enhances its appeal as a foundational intermediate.[1][3]

The significance of this scaffold is underscored by its presence in a wide range of pharmaceuticals, from the nootropic agent Piracetam to the anticonvulsant Levetiracetam, highlighting its successful application in targeting the central nervous system (CNS).[4][5]

Diverse Biological Activities of Pyrrolidin-2-one Derivatives

The functional versatility of the pyrrolidin-2-one core has led to the development of derivatives with a broad spectrum of pharmacological activities.[6][7][8]

Nootropic and Neuroprotective Effects

Perhaps the most well-known application of the pyrrolidin-2-one scaffold is in the development of nootropics, or "cognitive enhancers," belonging to the racetam family.[4][9]

Mechanism of Action: Racetams are believed to exert their effects through multiple mechanisms. At a neural level, they modulate various neurotransmitter systems, including cholinergic and glutamatergic pathways, which are crucial for learning and memory.[4] Some derivatives have been shown to enhance neuroplasticity and possess neuroprotective properties against insults like ischemia and cognitive impairment induced by agents such as scopolamine.[4][10][11] Studies suggest they can improve mitochondrial function and protect neuronal cells.[4]

Causality in Experimental Design: The evaluation of nootropic effects often employs models of cognitive deficit. For instance, the scopolamine-induced amnesia model is used because scopolamine is a muscarinic receptor antagonist that disrupts cholinergic neurotransmission, a key target of many nootropics.[10] Observing the reversal of these deficits by a pyrrolidin-2-one derivative provides strong evidence of its pro-cognitive and neuroprotective potential.[10]

Anticonvulsant Activity

Several pyrrolidin-2-one derivatives have been identified as potent anticonvulsants, with Levetiracetam being a prominent example.[5]

Mechanism of Action: The anticonvulsant properties are often linked to the modulation of the GABAergic system, the primary inhibitory neurotransmitter system in the CNS.[12][13] By acting as GABA prodrugs or analogs, these compounds can enhance inhibitory signals, thereby reducing neuronal hyperexcitability that leads to seizures.[5][12][13] Some derivatives also show affinity for serotonergic or α1-adrenergic receptors, suggesting multiple potential mechanisms for seizure suppression.[13]

Causality in Experimental Design: To validate anticonvulsant activity, standardized animal models are essential. The maximal electroshock (MES) test induces a generalized tonic-clonic seizure, modeling a grand mal seizure, while the pentylenetetrazol (PTZ) test induces clonic seizures, modeling absence seizures.[13][14][15] A compound effective in the MES test is likely to act on voltage-gated sodium channels, whereas PTZ-active compounds often interact with the GABAergic system.[5] Efficacy in both models, like that seen with some N-substituted-2-oxopyrrolidine derivatives, suggests a broad spectrum of anticonvulsant activity.[12]

Table 1: Anticonvulsant Activity of Selected Pyrrolidin-2-one Derivatives

| Compound | Seizure Model | ED50 (mg/kg) | Protective Index (PI) | Reference |

|---|---|---|---|---|

| N-(4-flourobenzyl)-2-oxo-1-pyrrolidineacetamide (14) | PTZ-induced clonic convulsions | 0.43 mmol/kg | 2.81 | [12] |

| Valproic Acid (Reference) | PTZ-induced clonic convulsions | 0.71 mmol/kg | 1.4 - 2.36 | [12] |

| Compound 2c | PTZ-induced clonic convulsions | 73.1 mg/kg | Not Reported | [12] |

| 1-Decanoyl-2-pyrrolidinone (7) | Picrotoxin-induced seizure | Dose-dependent activity | Not Reported | [12] |

| 1-Dodecanoyl-2-pyrrolidinone (8) | Picrotoxin-induced seizure | Dose-dependent activity | Not Reported |[12] |

Anti-inflammatory and Antioxidant Properties

Pyrrolidin-2-one derivatives have demonstrated significant potential in combating inflammation and oxidative stress.

Mechanism of Action: The anti-inflammatory effects are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as lipoxygenase (LOX) and cyclooxygenase (COX).[16][17] By blocking these enzymes, the production of pro-inflammatory mediators like prostaglandins and leukotrienes is reduced. Furthermore, many of these compounds exhibit antioxidant activity by scavenging free radicals, which helps to mitigate cellular damage caused by oxidative stress.[8]

Anticancer Activity

The pyrrolidin-2-one scaffold is a feature of several potent anticancer agents. Their mechanism of action is diverse, often involving the inhibition of critical pathways for cancer cell growth and survival.[1]

Mechanism of Action:

-

Induction of Apoptosis: Many derivatives trigger programmed cell death in cancer cells.[1]

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at various checkpoints in the cell cycle.[1]

-

Tyrosine Kinase Inhibition: Some derivatives, particularly those fused with other heterocyclic systems like oxindole, act as potent inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR.[18][19] This is the mechanism behind the approved drug Sunitinib, which targets pathways involved in both tumor angiogenesis and cell proliferation.[18]

Table 2: In Vitro Anticancer Activity of Selected Pyrrolidin-2-one Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Spiro[pyrrolidine-3,3-oxindole] 38i | MCF-7 (Breast) | 3.53 | [1] |

| Spiro[pyrrolidine-3,3-oxindole] 38h | MCF-7 (Breast) | 4.01 | [1] |

| Diphenylamine-pyrrolidin-2-one-hydrazone 13 | IGR39 (Melanoma) | 2.50 | [1] |

| Diphenylamine-pyrrolidin-2-one-hydrazone 13 | PPC-1 (Prostate) | 3.63 | [1] |

| Compound 12 (2-Pyrrolidone-fused) | 786-O (Renal) | 2.95 | [18] |

| Sunitinib (Reference) | 786-O (Renal) | 6.57 |[18] |

Other Pharmacological Activities

The versatility of the pyrrolidin-2-one core extends to several other therapeutic areas:

-

Antimicrobial Activity: Derivatives have shown efficacy against various bacterial and fungal pathogens.[3][17]

-

Cardiovascular Effects: Certain arylpiperazine-bearing pyrrolidin-2-one derivatives have been evaluated as antiarrhythmic and antihypertensive agents, often acting as α-adrenoceptor antagonists.[20][21]

Methodologies for Evaluating Biological Activity

A multi-tiered approach involving both in vitro and in vivo assays is crucial for comprehensively characterizing the biological activity of pyrrolidin-2-one intermediates.[23][24][25] This workflow ensures a systematic evaluation from cellular-level effects to whole-organism responses.

In Vitro Assays

In vitro assays provide the first crucial data on a compound's biological effects in a controlled, non-organismal setting.[23][26]

3.1.1 Cytotoxicity Assessment (MTT Assay)

Rationale: This is a foundational colorimetric assay to determine a compound's effect on cell viability. It is a self-validating system because it measures the metabolic activity of cells via the reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases. A decrease in metabolic activity correlates with either cytotoxicity or a reduction in cell proliferation. This initial screen is vital to distinguish between targeted pharmacological effects and general toxicity.

Experimental Protocol:

-

Cell Plating: Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test pyrrolidin-2-one derivative in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.[1]

3.1.2 Acetylcholinesterase (AChE) Inhibition Assay

Rationale: To investigate the nootropic potential of derivatives, assessing their impact on the cholinergic system is key. AChE is the enzyme that degrades the neurotransmitter acetylcholine.[2] Inhibiting this enzyme increases acetylcholine levels in the synaptic cleft, a known mechanism for enhancing cognitive function. This assay directly measures the enzymatic activity in the presence of the test compound.

Experimental Protocol:

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), AChE enzyme solution, DTNB (Ellman's reagent), and the substrate acetylthiocholine iodide (ATCI).

-

Reaction Mixture: In a 96-well plate, add 25 µL of the test compound at various concentrations.

-

Enzyme Addition: Add 50 µL of AChE solution and incubate for 15 minutes at 25°C.

-

Reaction Initiation: Add 50 µL of DTNB, followed by 25 µL of ATCI to start the reaction.

-

Data Acquisition: Measure the absorbance at 412 nm every minute for 5-10 minutes. The rate of color change (due to the reaction of thiocholine with DTNB) is proportional to AChE activity.

-

Analysis: Calculate the percentage of inhibition relative to a vehicle control. Donepezil can be used as a positive control.[10]

In Vivo Models

In vivo models are indispensable for understanding how a compound behaves in a complex biological system, providing data on efficacy, pharmacokinetics, and safety.[24]

3.2.1 Anticonvulsant Screening (MES and PTZ Models)

Rationale: These two models are the gold standard for preliminary anticonvulsant screening in mice or rats.[13] Their differing mechanisms of seizure induction allow for the classification of a compound's potential mode of action, as described in Section 2.2.

Experimental Protocol:

-

Animal Preparation: Use male Swiss albino mice (20-25 g). Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg).[15]

-

Seizure Induction (at time of peak effect, e.g., 30 min post-injection):

-

MES Test: Deliver an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes. The endpoint is the abolition of the hind limb tonic extensor phase.[13]

-

PTZ Test: Administer a subcutaneous injection of PTZ (e.g., 85 mg/kg). The endpoint is the failure to observe clonic seizures for at least 5 seconds within a 30-minute observation period.[12]

-

-

Neurotoxicity Assessment: Evaluate motor impairment using the rotarod test. Mice are placed on a rotating rod, and the inability to remain on the rod for a set time (e.g., 1 minute) indicates neurotoxicity.[15]

-

Data Analysis: Determine the ED₅₀ (median effective dose) for anticonvulsant activity and the TD₅₀ (median toxic dose) from the rotarod test. The Protective Index (PI = TD₅₀/ED₅₀) provides a measure of the drug's safety margin.

Conclusion and Future Perspectives

The pyrrolidin-2-one scaffold is a validated and highly fruitful starting point for the discovery of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including nootropic, anticonvulsant, anti-inflammatory, and anticancer effects. The success of this scaffold lies in its favorable physicochemical properties and its synthetic tractability, which allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

Future research will likely focus on the development of hybrid molecules that combine the pyrrolidin-2-one core with other pharmacophores to achieve multi-target activity, a promising strategy for treating complex diseases like cancer and neurodegenerative disorders.[27] Advances in synthetic methodologies, including asymmetric synthesis and biocatalysis, will continue to provide access to novel and stereochemically complex derivatives, further expanding the therapeutic potential of this exceptional class of pharmaceutical intermediates.[28][29]

References

-

Synthesis and Anticonvulsant Activity of Some 1-Substituted-2-oxopyrrolidine Derivatives, II. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Krajewska, A., et al. (2010). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Pharmacological Reports, 62(1), 68-85. Retrieved February 27, 2026, from [Link]

-

Pytka, K., et al. (2011). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. Pharmacological Reports, 63(3), 749-760. Retrieved February 27, 2026, from [Link]

-

Catarzi, D., et al. (1995). A new class of pyrrolidin-2-ones: synthesis and pharmacological study. II. Il Farmaco, 50(11), 785-789. Retrieved February 27, 2026, from [Link]

-

Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4899. Retrieved February 27, 2026, from [Link]

-

Al-Amiery, A. A., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Journal of Engineering Science and Technology, 15(2), 1148-1161. Retrieved February 27, 2026, from [Link]

-

Sapa, J., et al. (2014). Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives. Pharmacological Reports, 66(4), 648-653. Retrieved February 27, 2026, from [Link]

-

An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021). Russian Journal of Organic Chemistry, 57(10). Retrieved February 27, 2026, from [Link]

-

Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (4), 4-13. Retrieved February 27, 2026, from [Link]

-

Meltzer, P. C., et al. (2003). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 46(13), 2623-2635. Retrieved February 27, 2026, from [Link]

-

Hosseinzadeh, Z., et al. (2018). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Current Organic Synthesis, 15(2), 166-178. Retrieved February 27, 2026, from [Link]

-

Gouliaev, A. H., & Senning, A. (1994). Recent development in 2‐pyrrolidinone‐containing nootropics. Drugs of the Future, 19(2), 141-158. Retrieved February 27, 2026, from [Link]

-

Geronikaki, A., et al. (2011). Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 19(9), 2847-2858. Retrieved February 27, 2026, from [Link]

-

An Overview on Chemistry and Biological Importance of Pyrrolidinone. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. (2013). Journal of Pharmaceutical Negative Results, 4(1), 22-29. Retrieved February 27, 2026, from [Link]

-

Kumar, A., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology, Biochemistry and Behavior, 229, 173602. Retrieved February 27, 2026, from [Link]

-

Iwata, H., et al. (2009). Synthesis and evaluation of pyrrolin-2-one compounds, a series of plasminogen activator inhibitor-1 inhibitors. Chemical & Pharmaceutical Bulletin, 57(9), 979-985. Retrieved February 27, 2026, from [Link]

-

An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds. (2021). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Poyraz, S., et al. (2025). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Retrieved February 27, 2026, from [Link]

-

Poyraz, S., et al. (2025). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Retrieved February 27, 2026, from [Link]

-

Obniska, J., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry, 19(20), 6036-6044. Retrieved February 27, 2026, from [Link]

-

Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. (2024). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Hsieh, M.-C., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 22(6), 913. Retrieved February 27, 2026, from [Link]

-

A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. (2021). Semantic Scholar. Retrieved February 27, 2026, from [Link]

-

Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. (2025). Molecules, 30(1), 1. Retrieved February 27, 2026, from [Link]

-

Bioassays: Essential Tools for Evaluating Biological Activity and Safety. (2024). Applied Microbiology: Open Access, 10(5). Retrieved February 27, 2026, from [Link]

-

Assessing bioactivity. (2010). Pharmacognosy Research, 2(5), 283. Retrieved February 27, 2026, from [Link]

-

Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery. Retrieved February 27, 2026, from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). International Journal of Molecular Sciences, 25(20), 11158. Retrieved February 27, 2026, from [Link]

-

Bioassay Experiments in Pharmacology. (n.d.). MyCalpharm. Retrieved February 27, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.uran.ua [journals.uran.ua]

- 5. pnrjournal.com [pnrjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. eurekaselect.com [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. scilit.com [scilit.com]

- 10. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A new class of pyrrolidin-2-ones: synthesis and pharmacological study. II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. (PDF) Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones [academia.edu]

- 16. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and evaluation of pyrrolin-2-one compounds, a series of plasminogen activator inhibitor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. longdom.org [longdom.org]

- 24. Assessing bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mycalpharm.com [mycalpharm.com]

- 26. accio.github.io [accio.github.io]

- 27. tandfonline.com [tandfonline.com]

- 28. mdpi.com [mdpi.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Critical Role of Form Selection in Pharmaceutical Development

An In-Depth Technical Guide to the Comparative Properties of 3-(Methylamino)pyrrolidin-2-one: Hydrochloride Salt vs. Free Base

In the journey of a drug candidate from discovery to a viable therapeutic, the selection of its physical form is a pivotal decision with far-reaching consequences. The active pharmaceutical ingredient (API) can exist in various solid-state forms, most commonly as a neutral "free base" or as a salt. The choice between these forms is not trivial; it profoundly influences critical biopharmaceutical and manufacturability attributes, including solubility, stability, dissolution rate, and hygroscopicity.[1] This guide provides a detailed technical comparison of 3-(methylamino)pyrrolidin-2-one in its free base form and as a hydrochloride (HCl) salt, offering a framework for researchers, scientists, and drug development professionals to make informed decisions based on fundamental physicochemical principles and rigorous experimental evaluation.

3-(Methylamino)pyrrolidin-2-one is a substituted pyrrolidinone, a class of compounds with diverse applications in medicinal chemistry. Understanding the distinct properties of its free base versus its HCl salt is essential for optimizing its development pathway, whether for a new therapeutic agent or as a key chemical intermediate.

Molecular Overview: Structure and Ionization State

The fundamental difference between the free base and its hydrochloride salt lies in the ionization state of the most basic functional group. The free base is a neutral molecule, while the hydrochloride salt is an ion pair formed by the protonation of the secondary amine by hydrochloric acid.

-

3-(Methylamino)pyrrolidin-2-one (Free Base)

-

3-(Methylamino)pyrrolidin-2-one Hydrochloride (HCl Salt)

The equilibrium between these two forms is governed by the pKa of the secondary amine and the pH of the surrounding environment.

Caption: Acid-Base Equilibrium of 3-(Methylamino)pyrrolidin-2-one.

A Head-to-Head Comparison of Physicochemical Properties

The conversion of the free base to its hydrochloride salt introduces ionic character, which dramatically alters its physical and chemical properties. The following sections delve into these differences, explaining the underlying causality and the implications for pharmaceutical development.

Aqueous Solubility

Hydrochloride Salt: It is expected to exhibit significantly higher aqueous solubility. The ionic nature of the salt allows for strong ion-dipole interactions with water molecules, facilitating dissolution. For many amine-containing drugs, conversion to a hydrochloride salt is a standard strategy to increase aqueous solubility and, consequently, improve bioavailability for oral or intravenous administration.[5][6]

Free Base: As a neutral organic molecule, its aqueous solubility is predicted to be considerably lower. Dissolution is dependent on weaker hydrogen bonding and dipole-dipole interactions with water. Low aqueous solubility can be a major hurdle, leading to poor absorption and limited formulation options.[1]

Causality: The primary driver for the solubility difference is the Gibbs free energy of solvation. The large, negative enthalpy change associated with hydrating the ammonium cation and chloride anion of the salt form typically outweighs the energy required to break the crystal lattice, leading to enhanced solubility compared to the neutral free base.

Stability

Hydrochloride Salt: While often more stable in the solid state due to a higher melting point and more ordered crystal lattice, hydrochloride salts can introduce specific stability challenges. The presence of the chloride ion can make the compound more susceptible to hygroscopicity, and the moisture absorbed can accelerate degradation pathways like hydrolysis.[1] Furthermore, an aqueous solution of the salt will have an acidic pH, which could catalyze the degradation of pH-sensitive molecules.

Free Base: The free base may be more susceptible to chemical degradation pathways that are less prevalent in the protonated form, such as oxidation at the lone pair of electrons on the nitrogen atom. However, it avoids the potential stability issues associated with hygroscopicity and low pH that can affect the salt form. The stability of related pyrrolidine structures has been shown to be highly dependent on pH, temperature, and the presence of oxidizing agents.[7][8]

Hygroscopicity

Hydrochloride Salt: Salts of mineral acids, like HCl, are generally polar and have a higher propensity to absorb moisture from the atmosphere.[1] This property, known as hygroscopicity, can have significant negative consequences, including physical changes (e.g., deliquescence, caking), altered mechanical properties for tableting, and initiation of chemical degradation.[1][9][10]

Free Base: The free base, being less polar, is expected to be less hygroscopic. Low hygroscopicity is a highly desirable trait for a solid dosage form, as it simplifies manufacturing, packaging, and storage requirements, leading to a more robust drug product.[1]

Causality: Hygroscopicity is driven by the affinity of the solid surface for water molecules.[11] The ionic centers (R₃N-H⁺ and Cl⁻) in the salt's crystal lattice are strong Lewis acids and bases, respectively, which readily form hydrogen bonds with atmospheric water vapor.

Melting Point

Hydrochloride Salt: Ionic compounds form strong, ordered crystal lattices. The electrostatic forces (ionic bonds) holding the lattice together are significantly stronger than the intermolecular forces (like hydrogen bonding and van der Waals forces) in the crystal of the neutral free base. Consequently, the hydrochloride salt is expected to have a much higher melting point. A high melting point is often correlated with better thermodynamic stability in the solid state.

Free Base: The melting point will be lower due to the weaker intermolecular forces in its crystal lattice.

Quantitative Data Summary: Expected Trends

While specific experimental data for 3-(methylamino)pyrrolidin-2-one is not widely published, the expected trends based on established pharmaceutical science principles are summarized below. These properties must be confirmed experimentally for any new compound.

| Property | 3-(Methylamino)pyrrolidin-2-one Free Base | 3-(Methylamino)pyrrolidin-2-one HCl Salt | Rationale & Implication |

| Aqueous Solubility | Lower | Significantly Higher | Salt form is preferred for aqueous formulations (IV, oral solutions) and may enhance bioavailability.[5][6] |

| Stability (Solid) | Generally Good | High (often higher due to lattice energy) | Higher melting point of salt suggests greater physical stability. |

| Stability (Solution) | pH-dependent; potential for oxidation | pH-dependent; lower pH may affect stability | Forced degradation studies are essential to identify liabilities for both forms.[7] |

| Hygroscopicity | Lower / Non-hygroscopic | Higher / Potentially Hygroscopic | Free base is often advantageous for solid dosage form stability and handling.[1][10] |

| Melting Point | Lower | Higher | Indicates stronger crystal lattice forces and generally greater physical stability for the salt. |

| Dissolution Rate | Slower | Faster | Faster dissolution of the salt can lead to more rapid drug absorption. |

| Processability | Potentially better flow/less caking | May be prone to caking if hygroscopic | Hygroscopicity of the salt can complicate manufacturing processes like blending and compression.[9] |

Experimental Protocols for Characterization

To generate the data needed for an informed decision, a series of standardized experiments must be performed.

Caption: Workflow for Physicochemical Characterization and Form Selection.

Protocol 1: pKa Determination by Potentiometric Titration

Causality: The pKa value is the pH at which the free base and its conjugate acid (the protonated form) are present in equal concentrations. It is essential for predicting solubility-pH profiles and selecting appropriate buffer systems.

-

Preparation: Accurately weigh ~10-20 mg of the free base and dissolve it in a known volume (e.g., 50 mL) of deionized water, potentially with a small amount of co-solvent (e.g., methanol) if solubility is very low.

-

Titration Setup: Place the solution in a jacketed beaker at a constant temperature (25 °C). Use a calibrated pH electrode and a micro-burette.

-

Titration: Titrate the solution with a standardized titrant (e.g., 0.1 M HCl). Record the pH value after each incremental addition of titrant.

-